![molecular formula C22H38N2 B1681080 SQ109 CAS No. 502487-67-4](/img/structure/B1681080.png)
SQ109
Vue d'ensemble
Description
N-Geranyl-N’-(2-adamantyl)ethane-1,2-diamine, also known as SQ109, is a second-generation ethylenediamine drug . It is a potent tuberculosis drug that has shown high efficacy against Mycobacterium tuberculosis (Mtb) . The drug may function by blocking cell wall biosynthesis .
Synthesis Analysis
The synthesis of this compound and its analogs has been triggered by the drug’s high potency as a therapeutic agent . The aim of the synthesis was to improve drug potency, the spectrum of biological activity, and the pharmacokinetic properties .Molecular Structure Analysis
The molecular structure of this compound has been studied using molecular dynamics (MD) simulations . The binding profile of nine this compound analogs with inhibitory potency against Mtb and alkyl or aryl adducts at C-2 or C-1 adamantyl carbon to MmpL3 was consistent with the X-ray structure of MmpL3 – this compound complex .Chemical Reactions Analysis
The chemical reactions of this compound have been studied in the context of its binding to the MmpL3 transporter . The binding affinity of the this compound analogs was increased for the larger, more hydrophobic adducts .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been analyzed using MD simulations and DFT calculations . The rotation of this compound around the carbon–carbon bond in the monoprotonated ethylenediamine unit favors two gauche conformations as minima in water and lipophilic solvent .Applications De Recherche Scientifique
Médicament Antituberculeux
SQ109 est un candidat médicament antituberculeux qui a terminé les essais cliniques de phase IIb/III pour la tuberculose . Il a montré une activité contre les souches résistantes de Mycobacterium tuberculosis (Mtb) . La dégradation rapide du médicament est attribuée aux cytochromes P450 (CYPs) du foie humain .
Hydroxylation par le cytochrome P450 mycobactérien
This compound peut être hydroxylé par le cytochrome P450 mycobactérien . Ce processus est important car il pourrait affecter la pharmacocinétique et la pharmacodynamie des médicaments antituberculeux .
Interaction avec d'autres médicaments anti-TB
This compound s'est avéré interagir de manière synergique avec d'autres médicaments anti-TB, tels que la rifampicine, l'isoniazide et la bédaquiline . Ceci est crucial pour la thérapie combinée .
Inhibition du transporteur MmpL3
This compound s'est avéré être un inhibiteur prometteur du transporteur d'acide mycolique MmpL3 . Ce transporteur est entraîné par des forces motrices de protons et fonctionne via un mécanisme d'antiport .
Efficacité dans le modèle murin de la TB
Des études in vivo ont démontré l'efficacité de this compound dans un modèle murin de la TB .
Efficacité contre les parasites protozoaires
This compound a également montré une efficacité in vitro puissante contre les parasites protozoaires, y compris Leishmania et Trypanosoma cruzi spp . Cependant, son efficacité in vivo contre les protozoaires n'a pas été rapportée .
Mécanisme D'action
SQ109, also known as SQ 109 or SQ-109 or N-Geranyl-N’-(2-adamantyl)ethane-1,2-diamine, is a novel 1,2-ethylene diamine small molecule drug with unique mechanisms of action .
Target of Action
This compound primarily targets the mycolic acid transporter MmpL3 . MmpL3 is required for the synthesis of mycolic acid in the cell wall of Mycobacterium tuberculosis .
Mode of Action
This compound inhibits the activity of MmpL3 . It interferes with the assembly of mycolic acids into the cell wall core of Mycobacterium tuberculosis . Bacilli exposed to this compound show immediate inhibition of trehalose dimycolate (TDM) production and fail to attach mycolates to the cell wall arabinogalactan .
Biochemical Pathways
This compound affects the mycolic acid biosynthesis pathway . By inhibiting MmpL3, it disrupts the incorporation of mycolic acid into the Mycobacterium tuberculosis cell wall . This leads to a disruption in the cell wall synthesis and affects multiple cellular pathways .
Pharmacokinetics
This compound exhibits a two-compartment model with first-order absorption and elimination, describing the plasma pharmacokinetics . At the human-equivalent dose, parameter estimates fell within the ranges published for preclinical species . Tissue concentrations were modeled using an “effect” compartment, showing high accumulation in lung and cellular lesion areas with penetration coefficients in excess of 1,000 and lower passive diffusion in caseum after 7 daily doses .
Result of Action
This compound has demonstrated excellent activity against both drug susceptible and multidrug-resistant M. tuberculosis, including extensively drug-resistant TB strains . It has been observed that cessation of bacillary excretion confirmed by cultures on liquid media by the end of the 6th month of the intensive phase of chemotherapy in pulmonary MDR TB patients receiving this compound was observed confidently more often versus treatment regimens containing only existing anti-tuberculosis drugs .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of other anti-tuberculosis drugs. For instance, this compound has been shown to enhance the activity of anti-tuberculosis drugs isoniazid, rifampicin, and bedaquiline . It is also worth noting that multiweek dosing would be required to reach steady state in caseum and poorly vascularized compartments, similar to bedaquiline .
Orientations Futures
SQ109 has been in phase II clinical trials and shows high potency against drug-resistant Mtb . The importance of this compound as a highly potent therapeutic agent has triggered the synthesis of analogs , suggesting that future research may focus on developing more potent and effective analogs of this compound.
Propriétés
IUPAC Name |
N'-(2-adamantyl)-N-[(2E)-3,7-dimethylocta-2,6-dienyl]ethane-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38N2/c1-16(2)5-4-6-17(3)7-8-23-9-10-24-22-20-12-18-11-19(14-20)15-21(22)13-18/h5,7,18-24H,4,6,8-15H2,1-3H3/b17-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIBVDBTCDTBRH-REZTVBANSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCNCCNC1C2CC3CC(C2)CC1C3)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CNCCNC1C2CC3CC(C2)CC1C3)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30964540 | |
Record name | N1-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-N2-tricyclo[3.3.1.13,7]dec-2-yl-1,2-ethanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30964540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
With a mechanism of action distinct from other antibiotics used in TB therapy, SQ109 inhibits cell wall synthesis and acts on multiple cellular pathways in a select group of microorganisms. | |
Record name | SQ-109 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05186 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
502487-67-4 | |
Record name | N1-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-N2-tricyclo[3.3.1.13,7]dec-2-yl-1,2-ethanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=502487-67-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Geranyl-N'-(2-adamantyl)ethane-1,2-diamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0502487674 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SQ-109 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05186 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N1-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-N2-tricyclo[3.3.1.13,7]dec-2-yl-1,2-ethanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30964540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SQ-109 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9AU7XUV31A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.